Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H27N3O6 and its molecular weight is 417.462. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Chemical Reactions
Research has explored the synthesis of heterocyclic derivatives through methods such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation, which yields tetrahydrofuran, dioxolane, and oxazoline derivatives among others in satisfactory yields. These methods involve reactions carried out under specific conditions, such as in methanol or acetonitrile/methanol mixtures, at temperatures ranging from 65-100°C, highlighting the compound's role in the formation of various heterocyclic structures (Bacchi et al., 2005).
Theoretical Studies and Chemical Properties
Theoretical studies, including Density Functional Theory (DFT) calculations, have been conducted to investigate the equilibrium geometry, total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mullikan atomic charges of novel compounds similar in structure to Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate. These studies provide insight into the electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties, contributing to a better understanding of the compound's chemical properties and potential applications (Halim & Ibrahim, 2017).
Potential Biological Activities
Research into the synthesis of related compounds, including quinazoline derivatives, has also touched on their potential biological activities. For example, the synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives and their related pyrido- and thieno-substituted analogues has been achieved, aiming to explore these compounds' biological activities. Although direct studies on Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate's biological activities are not provided, the research into related compounds suggests potential areas of application in medicinal chemistry and pharmacology (Bosch et al., 2011).
properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(oxolan-2-ylmethylamino)hexyl]-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6/c1-29-20(27)14-8-9-16-17(12-14)23-21(28)24(19(16)26)10-4-2-3-7-18(25)22-13-15-6-5-11-30-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,22,25)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBQTQTWEJZSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.